molecular formula C9H8N2 B1581038 3-(1H-pyrrol-1-yl)pyridine CAS No. 72692-99-0

3-(1H-pyrrol-1-yl)pyridine

Cat. No.: B1581038
CAS No.: 72692-99-0
M. Wt: 144.17 g/mol
InChI Key: SPFWVEKHAJYTGG-UHFFFAOYSA-N
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Description

3-(1H-pyrrol-1-yl)pyridine is a heterocyclic compound that consists of a pyridine ring fused with a pyrrole ringThe molecular formula of this compound is C9H8N2, and it has a molecular weight of 144.17 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrrol-1-yl)pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of pyrrole with 3-bromopyridine under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction proceeds through a cross-coupling mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrrol-1-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce piperidine derivatives. Substitution reactions can introduce various functional groups onto the pyrrole or pyridine rings .

Scientific Research Applications

3-(1H-pyrrol-1-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-pyrrol-1-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-pyrrol-1-yl)pyridine is unique due to its specific combination of pyrrole and pyridine rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-pyrrol-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-2-7-11(6-1)9-4-3-5-10-8-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFWVEKHAJYTGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353067
Record name 3-(1H-pyrrol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72692-99-0
Record name 3-(1H-pyrrol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential challenges in achieving selective cyclization of 2-hydrazino-3-(1H-pyrrol-1-yl)pyridine?

A1: 2-Hydrazino-3-(1H-pyrrol-1-yl)pyridine possesses multiple reactive sites that could participate in cyclization reactions. The molecule contains two nitrogen atoms within the hydrazino group, and the pyrrole ring itself could also be involved. Therefore, achieving regioselectivity in the cyclization reaction would be crucial. Factors such as reaction conditions (temperature, solvent, catalyst), steric hindrance, and electronic effects within the molecule could significantly influence the reaction pathway and product formation. The research presented in the articles likely explores these factors to optimize the desired cyclization outcome [, ].

Q2: What analytical techniques would be crucial in characterizing the products of the cyclization reaction?

A2: Given the potential for multiple cyclization products, employing various spectroscopic techniques would be essential for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy, both ¹H and ¹³C, would provide detailed information about the carbon and hydrogen environments in the product molecule, helping to pinpoint the cyclization site [, ]. Mass spectrometry would confirm the molecular weight of the product, while Infrared (IR) spectroscopy could be used to identify specific functional groups present in the cyclized product. By combining data from these techniques, researchers can confidently determine the structure of the cyclized product.

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